molecular formula C20H19BrFNO3 B12479372 1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine

1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12479372
M. Wt: 420.3 g/mol
InChI Key: QNLIARQRQVAFLH-UHFFFAOYSA-N
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Description

1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a combination of bromine, fluorine, methoxy, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route might involve the following steps:

    Halogenation: Introduction of the bromine atom to the aromatic ring.

    Etherification: Formation of the ether linkage by reacting the brominated aromatic compound with 2-fluorobenzyl alcohol.

    Amination: Introduction of the amine group by reacting the intermediate with furan-2-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while coupling reactions could produce complex biaryl compounds.

Scientific Research Applications

1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It might be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine depends on its specific application. In medicinal chemistry, for example, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-2-fluorobenzyl)morpholine: A compound with a similar bromine and fluorine substitution pattern.

    1-bromo-3-fluoro-4-((2-fluorobenzyl)oxy)-2-methylbenzene: Another compound with a similar benzyl ether linkage.

Uniqueness

1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring and the methoxy group, in particular, might influence its interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C20H19BrFNO3

Molecular Weight

420.3 g/mol

IUPAC Name

N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C20H19BrFNO3/c1-24-19-10-14(11-23-12-16-6-4-8-25-16)9-17(21)20(19)26-13-15-5-2-3-7-18(15)22/h2-10,23H,11-13H2,1H3

InChI Key

QNLIARQRQVAFLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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